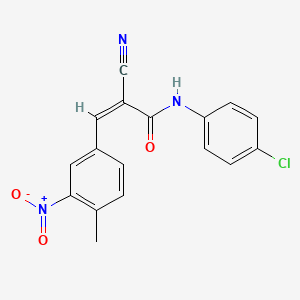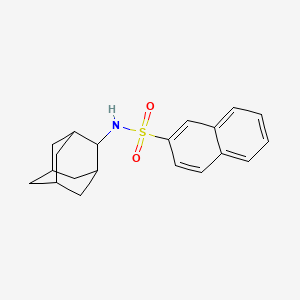
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide, also known as MNAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MNAC is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide in inhibiting the growth of cancer cells is not yet fully understood. However, it is believed that N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In OLEDs, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide acts as a fluorescent emitter, emitting light when an electric current is applied. In environmental science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide acts as a catalyst, accelerating the degradation of organic pollutants in water.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, depending on the application. In medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In materials science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to have high photoluminescence efficiency, making it an ideal material for use in OLEDs. In environmental science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to accelerate the degradation of organic pollutants in water, leading to their removal from the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique properties. However, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide, including:
1. Investigating the potential of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide as a cancer drug and developing more effective N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide derivatives for use in cancer treatment.
2. Studying the optical properties of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide and developing new materials for use in OLEDs and other optoelectronic devices.
3. Exploring the potential of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide as a catalyst for the degradation of other types of pollutants, such as air pollutants and soil pollutants.
4. Investigating the potential of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide as a drug for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing new synthetic methods for N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde and 4-methyl-3-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate as a catalyst. The resulting product is then treated with acryloyl chloride to obtain N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide. The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide is a relatively straightforward process that can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been investigated for its potential as a cancer drug due to its ability to inhibit the growth of cancer cells. In materials science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been studied for its use in the fabrication of organic light-emitting diodes (OLEDs) due to its unique optical properties. In environmental science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been investigated for its potential as a catalyst for the degradation of organic pollutants in water.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-11-2-3-12(9-16(11)21(23)24)8-13(10-19)17(22)20-15-6-4-14(18)5-7-15/h2-9H,1H3,(H,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMYDSNKVZMCHH-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5801895.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline](/img/structure/B5801899.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5801902.png)

![methyl 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5801912.png)
![N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801920.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)
![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)

![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)